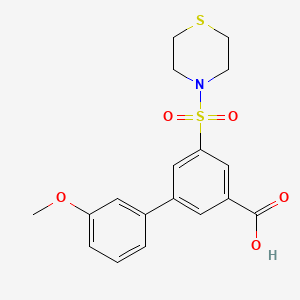![molecular formula C20H25N3O2 B5369425 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide, also known as BMS-986177, is a novel small molecule inhibitor that has generated significant interest in the scientific community due to its potential therapeutic applications.
科学的研究の応用
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. One of the main areas of research has been in the treatment of inflammatory bowel disease (IBD). Studies have shown that this compound can reduce inflammation and improve symptoms in animal models of IBD.
Another area of research has been in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy.
作用機序
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide is a selective inhibitor of the protein kinase C delta (PKCδ) enzyme. PKCδ is involved in various cellular processes, including inflammation and cell growth. By inhibiting PKCδ, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific disease being targeted. In the case of IBD, this compound can reduce inflammation and improve symptoms by inhibiting the production of pro-inflammatory cytokines. In cancer, this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
実験室実験の利点と制限
One of the main advantages of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide for lab experiments is its selectivity for PKCδ. This allows for more targeted studies and reduces the potential for off-target effects. However, one limitation is the lack of long-term safety data, which may limit its use in certain studies.
将来の方向性
There are several potential future directions for N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide research. One area of interest is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research could be in the development of combination therapies with other cancer treatments to enhance efficacy. Additionally, further studies are needed to determine the long-term safety and potential side effects of this compound.
Conclusion
In conclusion, this compound is a novel small molecule inhibitor with potential therapeutic applications in various diseases. Its selectivity for PKCδ makes it an attractive target for further research, particularly in the areas of IBD and cancer. While there are still limitations and unknowns regarding its long-term safety and potential side effects, this compound holds promise for future therapeutic development.
合成法
The synthesis of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide involves a series of chemical reactions that begin with the preparation of the pyridine-3-carboxylic acid. This is followed by the formation of the amide bond between the pyridine-3-carboxylic acid and the cyclopentanecarboxylic acid. The final step involves the introduction of the benzyl(methyl)amino group to the pyridine ring.
特性
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1-hydroxycyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(15-16-8-3-2-4-9-16)18-17(10-7-13-21-18)14-22-19(24)20(25)11-5-6-12-20/h2-4,7-10,13,25H,5-6,11-12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJQAPRVBZGHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chloro-2-fluorophenyl)acetyl]morpholine](/img/structure/B5369348.png)
![1-methyl-6-propyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5369358.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]propanamide](/img/structure/B5369362.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5369375.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5369378.png)
![3-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5369380.png)
![N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5369395.png)
![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate](/img/structure/B5369398.png)
![[4-(methylthio)phenyl]{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}methanone](/img/structure/B5369410.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5369420.png)
![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)